molecular formula C10H16N2O3 B15292491 Butobarbital-d5

Butobarbital-d5

Cat. No.: B15292491
M. Wt: 217.28 g/mol
InChI Key: STDBAQMTJLUMFW-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butobarbital-d5, also known as 5-Butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a deuterated form of butobarbital. Butobarbital is a barbiturate derivative that has been used as a sedative and hypnotic. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of butobarbital due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butobarbital-d5 involves the incorporation of deuterium atoms into the butobarbital molecule. One common method is to start with the precursor 5-butyl-5-ethylbarbituric acid and replace the hydrogen atoms with deuterium using deuterated reagents. The reaction typically involves the use of deuterated ethanol or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Butobarbital-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the butobarbital ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Butobarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Butobarbital-d5 exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel associated with the receptor remains open. The prolonged opening of the chloride ion channel enhances the inhibitory effect of GABA in the thalamus, leading to sedation and hypnotic effects. Additionally, this compound inhibits excitatory neurotransmission by acting on glutamate receptors .

Comparison with Similar Compounds

Similar Compounds

    Butabarbital: The non-deuterated form of Butobarbital-d5, used as a sedative and hypnotic.

    Phenobarbital: Another barbiturate with similar sedative and hypnotic properties but a longer duration of action.

    Secobarbital: A barbiturate with a faster onset and shorter duration of action compared to butobarbital.

Uniqueness of this compound

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for precise tracking and quantification in biological systems, providing insights into the behavior of butobarbital that are not possible with the non-deuterated form .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

217.28 g/mol

IUPAC Name

5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2

InChI Key

STDBAQMTJLUMFW-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC

Origin of Product

United States

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